(2-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride
CAS No.: 1820685-17-3
Cat. No.: VC4931066
Molecular Formula: C6H7Cl2FN2
Molecular Weight: 197.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820685-17-3 |
---|---|
Molecular Formula | C6H7Cl2FN2 |
Molecular Weight | 197.03 |
IUPAC Name | (2-chloro-5-fluoropyridin-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H6ClFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H |
Standard InChI Key | ATHDDALAGUYYMB-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1CN)Cl)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring with three distinct substituents: a chlorine atom at position 2, a fluorine atom at position 5, and an aminomethyl group at position 3. The hydrochloride salt form introduces an additional chloride ion, enhancing solubility in polar solvents. The molecular formula is C₆H₇Cl₂FN₂, with a molecular weight of 197.04 g/mol (base form: 160.58 g/mol) .
Key Structural Descriptors:
The aminomethyl group at position 3 introduces a basic nitrogen, enabling salt formation with hydrochloric acid. This modification is critical for stabilizing the compound in solid-state formulations.
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data predict the compound’s collision cross-section across different adducts, which is vital for mass spectrometry-based identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 161.02764 | 125.7 |
[M+Na]+ | 183.00958 | 139.0 |
[M+NH4]+ | 178.05418 | 134.4 |
[M-H]- | 159.01308 | 127.0 |
Synthesis and Production Methods
Key Synthetic Routes
The synthesis of (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride typically involves nitration, reduction, and salt formation steps. A representative pathway, adapted from Ambeed’s protocols , is outlined below:
Step 1: Nitration of 2,3-Dichloro-5-fluoropyridine
Reacting 2,3-dichloro-5-fluoropyridine with nitric acid under controlled conditions yields 2-chloro-5-fluoro-3-nitropyridine. This step requires precise temperature control to avoid over-nitration.
Step 2: Reduction to Primary Amine
The nitro group is reduced to an amine using iron powder in a mixture of tetrahydrofuran (THF), ethanol, and water. Typical conditions include refluxing for 5 hours, achieving yields of ~82% :
Reaction Conditions:
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Reducing Agent: Iron powder
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Solvents: THF, ethanol, water (1:2:1 ratio)
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Temperature: Reflux (~78°C)
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Time: 5 hours
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and purity. Continuous flow reactors are employed for nitration and reduction steps, ensuring consistent yields >90% . Automated pH control during salt formation minimizes byproducts.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like DMSO. The free base is less stable, prone to oxidation under ambient conditions.
Spectral Data
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UV-Vis: λₘₐₓ = 265 nm (in methanol), attributed to the pyridine π→π* transition.
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¹H NMR (D₂O): δ 8.21 (s, 1H, H-6), 7.89 (d, 1H, H-4), 4.02 (s, 2H, CH₂NH₂), 3.15 (br s, 3H, NH₃⁺/HCl) .
Applications and Research Utility
Pharmaceutical Intermediate
The compound serves as a building block for kinase inhibitors and antiviral agents. Its halogenated pyridine core is a common pharmacophore in drug discovery .
Agrochemical Development
In agrochemistry, the aminomethyl group facilitates derivatization into herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
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